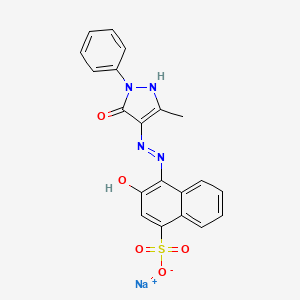
Acid Red 195
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acid Red 195, also known as Reactive Red 195, is a synthetic azo dye widely used in the textile industry for dyeing cotton and other cellulosic fibers. It is characterized by its bright red color and high water solubility. The compound is known for its stability and resistance to fading, making it a popular choice for various industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acid Red 195 typically involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The process begins with the diazotization of 4-aminobenzenesulfonic acid in the presence of sodium nitrite and hydrochloric acid at low temperatures. The resulting diazonium salt is then coupled with 2-naphthol-3,6-disulfonic acid under alkaline conditions to form the final dye .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and reactant concentrations, to ensure high yield and purity of the dye. The final product is usually isolated by filtration, washed, and dried before being formulated into various dyeing products .
Análisis De Reacciones Químicas
Types of Reactions
Acid Red 195 undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone, often used under acidic or neutral conditions.
Reduction: Reducing agents such as sodium dithionite and iron powder are commonly used under alkaline conditions.
Substitution: Nucleophilic reagents like hydroxide ions and amines are used under basic conditions.
Major Products Formed
Oxidation: Aromatic acids and aldehydes.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds.
Aplicaciones Científicas De Investigación
Acid Red 195 has a wide range of applications in scientific research, including:
Mecanismo De Acción
The primary mechanism of action of Acid Red 195 involves its interaction with the target substrate, typically through the formation of covalent bonds with hydroxyl groups on the fiber surface. This interaction is facilitated by the presence of reactive groups in the dye molecule, which undergoes nucleophilic substitution reactions with the hydroxyl groups, leading to the formation of stable dye-fiber complexes .
Comparación Con Compuestos Similares
Similar Compounds
Acid Red 1: Another azo dye with similar applications but different chemical structure and properties.
Reactive Red 120: A closely related dye with similar reactivity but different color properties.
Acid Blue 62: A different class of dye with distinct color and chemical properties.
Uniqueness
Acid Red 195 is unique due to its high water solubility, bright red color, and stability under various environmental conditions. Its ability to form stable complexes with cellulosic fibers makes it particularly valuable in the textile industry .
Propiedades
Número CAS |
1007172-44-2 |
|---|---|
Fórmula molecular |
C20H15N4NaO5S |
Peso molecular |
446.4 g/mol |
Nombre IUPAC |
sodium;3-hydroxy-4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)diazenyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C20H16N4O5S.Na/c1-12-18(20(26)24(23-12)13-7-3-2-4-8-13)21-22-19-15-10-6-5-9-14(15)17(11-16(19)25)30(27,28)29;/h2-11,23,25H,1H3,(H,27,28,29);/q;+1/p-1 |
Clave InChI |
AMXFSZXJWPBXSC-UHFFFAOYSA-M |
SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
SMILES canónico |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)N=NC3=C(C=C(C4=CC=CC=C43)S(=O)(=O)[O-])O.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















